![molecular formula C17H23NO5 B1519488 (R)-3-(3-(Allyloxy)phenyl)-2-((tert-butoxycarbonyl)amino)propanoic acid CAS No. 1213571-65-3](/img/structure/B1519488.png)
(R)-3-(3-(Allyloxy)phenyl)-2-((tert-butoxycarbonyl)amino)propanoic acid
Overview
Description
(R)-3-(3-(Allyloxy)phenyl)-2-((tert-butoxycarbonyl)amino)propanoic acid, commonly known as Allyloxy-t-Butyl-Amino-Acid (ATBA), is an organic compound that has a wide range of applications in scientific research. ATBA is used in the synthesis of various molecules, such as peptides and proteins, and is also used as a reagent in organic chemistry. ATBA has also been used as a ligand in the development of catalytic systems for organic synthesis. In addition, ATBA has a wide range of applications in biochemistry and physiology, such as in the study of enzyme-substrate interactions, the role of conformational changes in protein structure, and the mechanism of action of various drugs.
Scientific Research Applications
Peptide Synthesis
Boc-D-m-Tyrosine(OAllyl): is widely used in the field of peptide synthesis. The Boc (tert-butoxycarbonyl) group serves as a protective group for amino acids during the synthesis process . It is particularly useful for temporarily protecting the amino group of tyrosine, allowing for the selective formation of peptide bonds without unwanted side reactions. The allyl group can also be used for orthogonal protection, providing additional control over the synthesis sequence.
Proteomics Research
In proteomics, Boc-D-m-Tyrosine(OAllyl) is utilized as a building block for the synthesis of complex peptides and proteins . These synthetic peptides are then used in various assays and studies to understand protein function, interaction, and structure, contributing significantly to the field of proteomics.
properties
IUPAC Name |
(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(3-prop-2-enoxyphenyl)propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO5/c1-5-9-22-13-8-6-7-12(10-13)11-14(15(19)20)18-16(21)23-17(2,3)4/h5-8,10,14H,1,9,11H2,2-4H3,(H,18,21)(H,19,20)/t14-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLEUDAJPBFQTRL-CQSZACIVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC(=CC=C1)OCC=C)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CC1=CC(=CC=C1)OCC=C)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00654729 | |
Record name | N-(tert-Butoxycarbonyl)-3-[(prop-2-en-1-yl)oxy]-D-phenylalanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00654729 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
321.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-3-(3-(Allyloxy)phenyl)-2-((tert-butoxycarbonyl)amino)propanoic acid | |
CAS RN |
1213571-65-3 | |
Record name | N-(tert-Butoxycarbonyl)-3-[(prop-2-en-1-yl)oxy]-D-phenylalanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00654729 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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